molecular formula C16H12ClN3O2S B2404691 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide CAS No. 898415-06-0

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide

Cat. No.: B2404691
CAS No.: 898415-06-0
M. Wt: 345.8
InChI Key: IQYGHTNAXMSJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The presence of the oxadiazole ring in the structure contributes to its stability and reactivity, making it a valuable compound in various scientific research fields.

Chemical Reactions Analysis

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antitumor effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide can be compared with other oxadiazole derivatives such as:

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-23-13-4-2-3-11(9-13)14(21)18-16-20-19-15(22-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYGHTNAXMSJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.